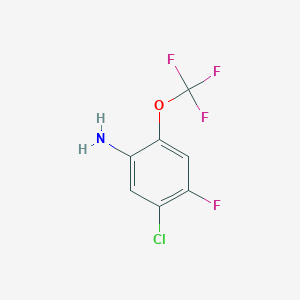
5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline typically involves multiple steps, starting with the nitration of an appropriate aromatic compound followed by halogenation and trifluoromethylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso, nitro, and dinitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Iron and hydrochloric acid, tin and hydrochloric acid.
Substitution: Concentrated sulfuric acid, halogenating agents (e.g., chlorine, bromine), and trifluoromethylation reagents.
Major Products Formed:
Oxidation: 5-Chloro-4-fluoro-2-(trifluoromethoxy)nitrobenzene, 5-Chloro-4-fluoro-2-(trifluoromethoxy)dinitrobenzene.
Reduction: this compound.
Substitution: 5-Chloro-4-fluoro-2-(trifluoromethoxy)nitrobenzene, 5-Chloro-4-fluoro-2-(trifluoromethoxy)chlorobenzene.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be employed as a fluorescent probe or a reagent in biochemical assays. Its ability to interact with specific biomolecules allows for the study of biological processes and pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of compounds with enhanced biological activity and selectivity.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-Chloro-3-fluoro-2-(trifluoromethoxy)aniline
3-Chloro-4-fluoro-2-(trifluoromethoxy)aniline
2-Chloro-4-fluoro-3-(trifluoromethoxy)aniline
Uniqueness: 5-Chloro-4-fluoro-2-(trifluoromethoxy)aniline is unique due to its specific arrangement of halogen and trifluoromethoxy groups, which can influence its reactivity and biological activity. This arrangement may offer advantages in certain applications compared to similar compounds.
Propriétés
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPCIJTLFOXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805115-99-4 |
Source


|
| Record name | 5-chloro-4-fluoro-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)
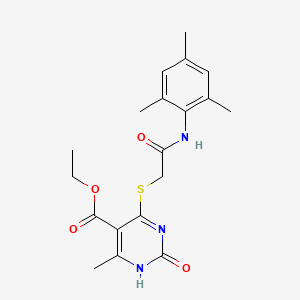
![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2736118.png)
![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)
![2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2736122.png)
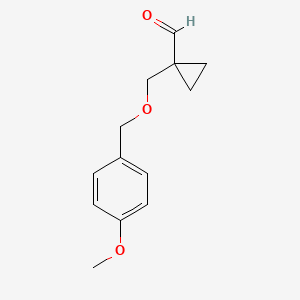
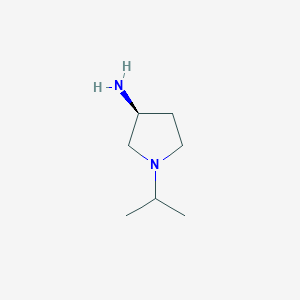
![4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide](/img/structure/B2736128.png)
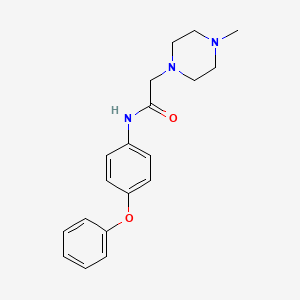
![N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2736130.png)
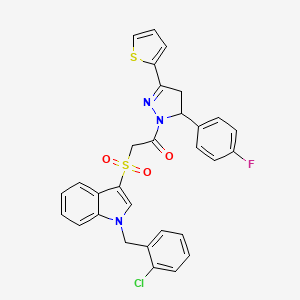
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2736133.png)
![Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2736134.png)
